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Compound of Interest

8-Methylimidazo[1,2-a]pyridine-2-
Compound Name:
carbaldehyde

Cat. No.: B141985

A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-
Based Compounds

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core
of numerous compounds with a wide range of biological activities.[1][2][3][4][5] This guide
provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-
a]pyridine derivatives, focusing on their anticancer and antibacterial properties. The information
presented is intended for researchers, scientists, and drug development professionals.

I. Anticancer Activity of Imidazo[1,2-a]pyridine
Derivatives

Imidazo[1,2-a]pyridine-based compounds have demonstrated significant potential as
anticancer agents by targeting various cellular pathways.[6] SAR studies have revealed key
structural features that are crucial for their cytotoxic and antiproliferative effects.

Key SAR Findings for Anticancer Activity:

» Substitution at C-2: The nature of the substituent at the C-2 position of the imidazo[1,2-
a]pyridine ring is a major determinant of anticancer activity. Aromatic or heteroaromatic rings
at this position are often favored.[1] For instance, the presence of a phenyl group with
specific substitutions can influence the potency.
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» Substitution at C-3: Modifications at the C-3 position have been extensively explored. The
introduction of amine or carboxamide moieties at this position has been shown to enhance
biological activity.[1][7]

o Substitution on the Pyridine Ring: The electronic properties and position of substituents on
the pyridine ring can modulate the anticancer activity. Electron-withdrawing or electron-
donating groups at specific positions, such as C-6 or C-7, can impact the compound's
interaction with its biological target.[1]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a representative series of
imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
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Disclaimer: The data presented in this table is a representative summary based on trends

reported in the literature and is intended for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of imidazo[1,2-a]pyridine compounds against

cancer cell lines.

Materials:
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e Cancer cell lines (e.g., A549, MCF-7, HepG2)
e DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
e Imidazo[1,2-a]pyridine compounds dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO)

o 96-well plates

e CO2 incubator (37°C, 5% CO2)

e Microplate reader

Procedure:

o Seed cells in a 96-well plate at a density of 5 x 1073 cells/well and incubate for 24 hours.

o Treat the cells with various concentrations of the test compounds (typically ranging from 0.01
to 100 uM) and incubate for 48 hours. A vehicle control (DMSO) is included.

 After incubation, add 20 pL of MTT solution to each well and incubate for another 4 hours.

e Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
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Caption: Key structural modifications on the imidazo[1,2-a]pyridine core influencing anticancer
activity.

Il. Antibacterial Activity of Imidazo[1,2-a]pyridine
Derivatives

Derivatives of imidazo[1,2-a]pyridine have also been identified as promising antibacterial
agents, effective against both Gram-positive and Gram-negative bacteria.[1][9][10]

Key SAR Findings for Antibacterial Activity:

e C-2 Phenyl Ring Substitution: The presence and nature of substituents on a phenyl ring at
the C-2 position significantly influence antibacterial activity.[1]

o C-7 Position Substitution: Modifications at the C-7 position of the pyridine ring have been
shown to be important for antibacterial potency.[1]

o Chalcone Derivatives: The incorporation of a chalcone moiety into the imidazo[1,2-a]pyridine
scaffold has been explored, with some derivatives showing excellent activity.[11]
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Comparative Antibacterial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for a

representative set of imidazo[1,2-a]pyridine derivatives against common bacterial strains.

MIC (pg/mL) MIC (pg/mL)
vs. S. aureus vs. E. coli
Compound ID R1 (at C-2) R2 (at C-7)
(Gram- (Gram-
positive)[1] negative)[1]
da Phenyl H 64 128
4b 4-Nitrophenyl H 16 32
4c 4-Hydroxyphenyl H 32 64
5a Phenyl -CH3 32 64
5b 4-Nitrophenyl -CH3 8 16
6a Phenyl-chalcone H 8 16
4-Nitrophenyl-
6b pheny H 4 8

chalcone

Disclaimer: The data presented in this table is a representative summary based on trends

reported in the literature and is intended for illustrative purposes.

Experimental Protocol: Minimum Inhibitory

Concentration (MIC) Determination

Objective: To determine the minimum concentration of an imidazo[1,2-a]pyridine compound

that inhibits the visible growth of a bacterium.

Materials:

» Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

e Mueller-Hinton Broth (MHB)
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Imidazo[1,2-a]pyridine compounds dissolved in DMSO
Positive control antibiotic (e.g., Ciprofloxacin)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity
Incubator (37°C)

Microplate reader or visual inspection

Procedure:

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard
(approximately 1.5 x 1078 CFU/mL). Dilute the inoculum to achieve a final concentration of 5
X 1075 CFU/mL in the wells.

Inoculate each well with the bacterial suspension. Include a positive control (antibiotic), a
negative control (broth only), and a growth control (broth with bacteria and DMSO).

Incubate the plates at 37°C for 18-24 hours.

Determine the MIC by visually inspecting for the lowest concentration of the compound that
completely inhibits visible bacterial growth. The MIC can also be determined by measuring
the optical density at 600 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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